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Benz[a]anthracene-7,12-dione-D4

Cat. No.: B1160096
M. Wt: 262.3
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Description

Contextualizing Polycyclic Aromatic Hydrocarbon Diones in Contemporary Environmental and Biochemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.netfrontiersin.orgnih.gov They are ubiquitous environmental pollutants, formed primarily from the incomplete combustion of organic materials such as coal, oil, wood, and fuel. nih.govwikipedia.orgresearchgate.net Anthropogenic activities, including industrial processes, vehicle emissions, and residential heating, are major sources of PAHs in the atmosphere. nih.govresearchgate.net

Due to their persistence, hydrophobicity, and tendency to adsorb to particulate matter, PAHs are widespread in air, water, and soil. frontiersin.orgwikipedia.org Many PAHs and their derivatives are known to be toxic, mutagenic, and carcinogenic. frontiersin.orgresearchgate.net The parent compound, Benz[a]anthracene, for instance, is recognized as a carcinogen and is a component of tobacco smoke. nih.govwikipedia.org

In the environment and within biological systems, PAHs can be transformed through abiotic and biotic processes into various derivatives, including hydroxylated, oxygenated, and dione (B5365651) forms. wikipedia.org PAH diones, such as Benz[a]anthracene-7,12-dione, are of significant interest in environmental and biochemical research. They can be formed through the metabolism of the parent PAH or via environmental degradation. nih.gov Benz[a]anthracene-7,12-dione, also known as 1,2-Benzanthraquinone, is considered an urban air contaminant and a potential mutagen. cymitquimica.com Studying these diones is crucial for understanding the environmental fate, transport, and toxicological pathways of the parent PAHs. frontiersin.orgnih.gov Research has explored the biodegradation of these compounds, for example, investigating the inhibition of anaerobic biomass by Benz[a]anthracene-7,12-dione. researchgate.net

The Significance of Deuterated Analogues in Mechanistic and Quantitative Scientific Investigations

In analytical science, particularly in quantitative analysis using mass spectrometry (MS), achieving precision and accuracy is fundamental. clearsynth.com Deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by their stable isotope, deuterium (B1214612) (D), are invaluable tools for this purpose. clearsynth.comnih.gov These isotopically labeled compounds are frequently used as internal standards. aptochem.comscioninstruments.com

An internal standard is a known amount of a compound added to a sample before analysis. aptochem.com It helps to correct for variations that can occur during sample preparation, injection into the analytical instrument, and the ionization process in the mass spectrometer. aptochem.comscioninstruments.com Since deuterated standards are nearly chemically identical to the analyte of interest (the non-labeled compound), they exhibit very similar behavior throughout the analytical process, including extraction recovery and chromatographic retention time. aptochem.comscioninstruments.com

However, because of the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows researchers to normalize the signal of the target analyte against the signal of the internal standard, significantly improving the robustness and reliability of the quantitative data. clearsynth.comnih.gov This technique is widely applied across diverse scientific fields, including environmental monitoring, pharmaceutical development, and biochemical studies, to accurately determine the concentration of specific compounds in complex matrices like blood, urine, or environmental extracts. clearsynth.comnih.govnih.gov The use of deuterium is often preferred over other stable isotopes like ¹³C or ¹⁵N due to the abundance of hydrogen in organic molecules and the relative inexpensiveness of deuteration methods. aptochem.comnih.gov

Scholarly Overview of Benz[a]anthracene-7,12-dione-D4 Research Trajectories and Gaps

Specific academic research focusing directly on the synthesis, properties, and biological effects of this compound is limited. The primary trajectory of its use in scholarly work is as an analytical tool. It is commercially available as a stable isotope-labeled standard for use in laboratory research. clearsynth.com

The main application of this compound is as a labeled analogue for the quantification of its parent compound, Benz[a]anthracene-7,12-dione. cymitquimica.com For example, it would be used as an internal standard in studies aiming to measure the concentration of Benz[a]anthracene-7,12-dione in environmental samples (like air or soil) or in biological matrices to assess exposure to the parent PAH, Benz[a]anthracene.

While extensive research exists on the environmental presence and biological effects of PAHs and their oxygenated metabolites, the deuterated analogues themselves are not the subject of these studies but rather the instruments that make such research more accurate. frontiersin.orgnih.govmdpi.com A significant gap in the literature is the lack of studies detailing the synthesis of this compound, as this information is often proprietary to the chemical companies that produce it. Furthermore, there is no research on potential kinetic isotope effects, which can sometimes arise from deuteration and slightly alter the rate of chemical reactions or metabolic pathways compared to the non-labeled compound. nih.gov The research landscape is therefore focused on its application rather than its intrinsic properties or interactions.

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the deuterated compound.

Property Value Source(s)
Chemical Name This compound clearsynth.com
Synonyms 1,2-Benzanthraquinone-D4, Benz[a]anthra-7,12-quinone-D4 cymitquimica.com
Molecular Formula C₁₈H₆D₄O₂ medchemexpress.comclearsynth.com
Molecular Weight 262.30 g/mol medchemexpress.comclearsynth.com

| CAS Number | Not Available | clearsynth.com |

Table 2: Chemical Properties of Benz[a]anthracene-7,12-dione (Parent Compound) This table provides data for the non-labeled parent compound for comparison.

Property Value Source(s)
Chemical Name Benz[a]anthracene-7,12-dione nist.govnih.gov
Synonyms 1,2-Benzanthraquinone, Benzanthraquinone, Sirius Yellow G nist.govnih.gov
Molecular Formula C₁₈H₁₀O₂ nist.gov
Molecular Weight 258.27 g/mol nist.gov

| CAS Number | 2498-66-0 | nist.govnih.gov |

Properties

Molecular Formula

C₁₈H₆D₄O₂

Molecular Weight

262.3

Synonyms

1,2-Benzanthraquinone-D4;  Benzanthraquinone-D4;  1,2-Benzo-9,10-anthraquinone-D4;  Benz[a]anthra-7,12-quinone-D4;  Benz[a]anthracene-7,12-quinone-D4;  Benzanthracene-7,12-dione-D4;  Benzo[a]anthrancene-7,12-dione-D4;  C.I. 59000-D4;  NSC 7961-D4;  Sirius Yel

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling of Benz a Anthracene 7,12 Dione D4

Regiospecific Synthesis of Benz[a]anthracene-7,12-dione

The foundational step in the synthesis of Benz[a]anthracene-7,12-dione-D4 is the construction of the non-deuterated parent molecule, Benz[a]anthracene-7,12-dione. A common and effective method for creating the tetracyclic framework of benz[a]anthracene derivatives is through a Diels-Alder reaction. This approach offers high regioselectivity, which is crucial for building the specific isomer required.

A plausible synthetic route involves the reaction of 1,4-naphthoquinone (B94277) with a suitable diene. For the synthesis of the benz[a]anthracene skeleton, a substituted styrene (B11656) can act as the diene component. The reaction proceeds via a [4+2] cycloaddition to form an intermediate which, upon subsequent oxidation, yields the desired dione (B5365651) structure. The general conditions for such reactions often involve heating the reactants in an appropriate solvent.

Alternatively, palladium-catalyzed tandem C-H activation and bis-cyclization reactions have been reported for the synthesis of benz[a]anthracene derivatives with high regioselectivity. mdpi.com These modern catalytic methods provide an efficient route to the core structure from readily available starting materials. For instance, the reaction of a propargylic carbonate with a terminal alkyne in the presence of a palladium catalyst can construct the tetracyclic framework in good yields. mdpi.com

Deuteration Strategies for Polycyclic Aromatic Hydrocarbons and Their Oxidized Derivatives

With the core structure of Benz[a]anthracene-7,12-dione in hand, the next critical phase is the introduction of four deuterium (B1214612) atoms at specific positions. The target molecule, this compound, has the deuterium atoms located on one of the terminal benzene (B151609) rings (positions 1, 2, 3, and 4). uwaterloo.ca This specific labeling pattern can be achieved through two primary strategies: direct deuterium exchange on the pre-formed dione or the use of a deuterated precursor in the initial synthesis.

Catalyst-Mediated Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange on the intact Benz[a]anthracene-7,12-dione molecule presents a potential route for deuteration. This method typically involves a catalyst and a deuterium source, such as deuterium gas (D2) or heavy water (D2O). For aromatic carbonyl compounds, ruthenium-catalyzed C-H activation has been shown to be an effective method for selective deuteration. nih.gov In the presence of a suitable ruthenium catalyst and an amine additive, a transient directing group can be formed in situ, guiding the deuteration to specific positions, often ortho to the carbonyl group. nih.gov

However, achieving deuteration across an entire benzene ring with high efficiency and regiospecificity via direct exchange can be challenging. The reactivity of the different positions on the aromatic rings of benz[a]anthracene varies, and controlling the exchange to occur exclusively at the desired 1, 2, 3, and 4 positions would require careful optimization of catalysts and reaction conditions.

Catalyst System Deuterium Source Potential Advantages Potential Challenges
Ruthenium-based catalysts with amine additivesD2OHigh functional group tolerance; can be cost-effective. nih.govAchieving complete and regiospecific deuteration on a non-activated benzene ring.
Palladium or Platinum on carbon (Pd/C, Pt/C)D2 gasEstablished method for H-D exchange on PAHs.May require harsh conditions; potential for over-deuteration or side reactions.
Acid catalysts (e.g., D2SO4)D2OSimple to implement. google.comCan lead to a mixture of deuterated products and potential degradation of the starting material.

Deuterated Precursor Utilization in Multistep Synthesis

A more controlled and often preferred method for producing specifically labeled compounds like this compound is to incorporate the deuterium atoms early in the synthetic sequence by using a deuterated starting material. Given that the deuterium labels are on a terminal benzene ring, a logical precursor would be a deuterated benzene derivative that can be elaborated into the final product.

For instance, the synthesis could start with a deuterated phthalic anhydride (B1165640) or a related synthon where one of the benzene rings is fully deuterated. The synthesis of deuterated benzene itself can be achieved through methods like hydrothermal H-D exchange using D2O. uwaterloo.ca This deuterated building block can then be reacted with a non-deuterated naphthalene (B1677914) derivative through a Friedel-Crafts acylation followed by cyclization to construct the benz[a]anthracene framework with the deuterium atoms already in place. This bottom-up approach ensures the precise location and high isotopic enrichment of the deuterium labels.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Regardless of the chosen deuteration strategy, optimizing the incorporation efficiency and ensuring high isotopic purity are paramount. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the correct positions.

When using catalyst-mediated exchange, factors such as the choice of catalyst, solvent, temperature, reaction time, and the ratio of the deuterium source to the substrate must be carefully controlled. Multiple cycles of the exchange reaction may be necessary to achieve high levels of deuteration. google.com

In the case of using deuterated precursors, the primary factor is the isotopic purity of the starting material. High-purity deuterated benzene or other precursors are essential for obtaining a final product with high isotopic enrichment.

Parameter Influence on Deuteration Optimization Strategy
Catalyst Activity Determines the rate and extent of H-D exchange.Screening different catalysts and ligands.
Reaction Temperature Affects reaction kinetics and potential side reactions.Stepwise increase to find the optimal balance between deuteration and product stability.
Reaction Time Longer times can increase deuterium incorporation but also the risk of scrambling or degradation.Time-course studies to determine the point of maximum desired deuteration.
Deuterium Source Ratio A large excess of the deuterium source drives the equilibrium towards the deuterated product.Using a significant molar excess of D2O or high pressure of D2 gas.
Purity of Deuterated Precursor Directly impacts the final isotopic enrichment of the product.Sourcing or synthesizing precursors with the highest possible isotopic purity.

Purification Techniques for Deuterated Benz[a]anthracene-7,12-dione

After the synthesis and deuteration steps, the crude product will likely contain a mixture of the desired this compound, unreacted starting materials, partially deuterated species, and other byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with high chemical and isotopic purity.

Commonly used techniques for the purification of PAHs and their derivatives include:

Column Chromatography: This is a standard method for the initial cleanup of the reaction mixture. Silica gel or alumina (B75360) can be used as the stationary phase, with a gradient of organic solvents as the mobile phase to separate compounds based on their polarity. nih.govprimescholars.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique. primescholars.comnih.gov A C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. The separation is based on the hydrophobicity of the compounds, and the retention time can be used to isolate the desired product. primescholars.com The use of a diode-array detector can aid in the identification of the target compound based on its UV-Vis spectrum. primescholars.com

The efficiency of the purification can be monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to ensure that the final product is free from significant impurities. nih.gov

Analytical Validation of Deuterium Enrichment and Positional Isomerism

The final and most critical step is the analytical validation of the synthesized this compound. This involves confirming the molecular weight, the number of incorporated deuterium atoms, and their precise location within the molecule.

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and the level of deuterium incorporation. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is shifted by four mass units compared to the non-deuterated analogue (m/z 258 for C18H10O2 versus m/z 262 for C18H6D4O2). uwaterloo.camdpi.comnist.gov High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Analysis of the fragmentation pattern can also provide structural information and help distinguish between isomers. libretexts.orgresearchgate.net

Compound Molecular Formula Molecular Weight ( g/mol ) Expected M+ Peak (m/z)
Benz[a]anthracene-7,12-dioneC18H10O2258.27258
This compoundC18H6D4O2262.30262

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at positions 1, 2, 3, and 4 should be absent or significantly reduced in intensity, providing strong evidence for the location of the deuterium atoms.

²H NMR: Deuterium NMR is a direct method to observe the incorporated deuterium atoms. wikipedia.orgmagritek.com The ²H NMR spectrum will show signals in the aromatic region corresponding to the chemical shifts of the deuterium atoms at positions 1, 2, 3, and 4. The chemical shift values will be very similar to the corresponding proton chemical shifts in the non-deuterated compound. magritek.com

¹³C NMR: The carbon signals for the deuterated positions will show coupling to deuterium (C-D coupling), which can be observed as multiplets or broadened signals, further confirming the sites of deuteration.

The combination of these analytical techniques provides a comprehensive validation of the structure, purity, and isotopic enrichment of the synthesized this compound, ensuring its suitability for its intended applications.

Sophisticated Analytical Techniques for the Detection and Quantification of Benz a Anthracene 7,12 Dione D4

Mass Spectrometric Applications Utilizing Deuterated Internal Standards

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In quantitative analysis, the use of stable isotope-labeled internal standards, such as Benz[a]anthracene-7,12-dione-D4, is the gold standard. This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the deuterated standard to the sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the analyte of interest, it experiences the same matrix effects and variations in sample preparation and instrument response. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, highly accurate and precise quantification can be achieved.

High-Resolution Mass Spectrometry for Isotope Ratio Analysis and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental composition. This capability is invaluable for the analysis of this compound.

Isotope Ratio Analysis: HRMS can distinguish between the isotopic clusters of the native Benz[a]anthracene-7,12-dione and its deuterated counterpart, this compound, even with their close proximity in mass. This allows for the precise measurement of their respective signal intensities, which is fundamental for accurate quantification using the isotope dilution method.

Accurate Mass Determination: The theoretical monoisotopic mass of Benz[a]anthracene-7,12-dione (C₁₈H₁₀O₂) is 258.0681 g/mol . nih.gov For this compound (C₁₈H₆D₄O₂), the theoretical molecular weight is approximately 262.30 g/mol . medchemexpress.com HRMS can experimentally determine the mass of these compounds with a high degree of accuracy, typically within a few parts per million (ppm), which confirms the identity of the analyte and its deuterated standard in a complex matrix.

CompoundMolecular FormulaTheoretical Monoisotopic Mass ( g/mol )
Benz[a]anthracene-7,12-dioneC₁₈H₁₀O₂258.0681
This compoundC₁₈H₆D₄O₂262.0932

Note: The theoretical monoisotopic mass for the deuterated compound is calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are detected. This provides structural information about the parent ion and enhances selectivity by monitoring specific fragmentation transitions. For Benz[a]anthracene-7,12-dione, collision-induced dissociation (CID) typically results in the loss of carbonyl (CO) groups. In a study analyzing polyaromatic quinones in a complex environmental matrix, the fragmentation of benz[a]anthracene-7,12-dione was observed to yield product ions corresponding to the loss of CO. Monitoring secondary fragmentation products, such as the loss of two CO groups (M-2CO), provided greater discrimination from matrix interferences.

The fragmentation pattern of this compound would be expected to follow a similar pathway, with the resulting fragment ions retaining the deuterium (B1214612) labels, thus having a higher mass-to-charge ratio than the fragments of the unlabeled compound. This allows for highly specific detection using techniques like selected reaction monitoring (SRM).

Hypothetical Fragmentation of this compound:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
262.1234.1CO
262.1206.12CO

This table represents a hypothetical fragmentation pattern based on the known fragmentation of the non-deuterated analogue.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the trace analysis of Benz[a]anthracene-7,12-dione, GC-MS methods often employ a high-temperature capillary column and operate in selected ion monitoring (SIM) or MS/MS mode for enhanced sensitivity and selectivity. The use of this compound as an internal standard is critical for correcting for losses during sample preparation and injection variability.

In a study on the determination of polycyclic aromatic hydrocarbon quinones, a GC-MS/MS method was developed that involved the derivatization of the quinones to improve their chromatographic behavior and detection. While specific details for Benz[a]anthracene-7,12-dione were not provided, the general approach highlights the necessity of method optimization.

Typical GC-MS Parameters for PAH Analysis:

ParameterSetting
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280-300 °C
Oven Program Initial temp. 60-80°C, ramp to 300-320°C
MS Ionization Electron Ionization (EI) at 70 eV
MS Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

This table provides a general set of parameters often used for the analysis of compounds similar to Benz[a]anthracene-7,12-dione.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and more polar compounds, including many PAH derivatives. For complex matrices such as environmental samples or biological fluids, LC-MS offers the advantage of direct injection with minimal sample cleanup. The use of this compound is essential to compensate for matrix-induced ion suppression or enhancement.

A study on the determination of airborne particle-associated benz[a]anthracene-7,12-quinone utilized a two-dimensional HPLC system with fluorescence detection after in-line reduction. nih.gov While this study did not use mass spectrometry for detection, it highlights the chromatographic challenges and the potential for LC-based methods. An LC-MS/MS protocol would typically involve a reversed-phase column and a gradient elution to separate the analyte from other matrix components. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often preferred ionization sources for PAHs and their derivatives due to their higher ionization efficiency for non-polar compounds compared to electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and can be used to confirm the identity and purity of isotopically labeled compounds.

Deuterium NMR (²H NMR) for Specific Deuterium Position Verification

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nucleus. magritek.com This is the most definitive method for verifying the specific positions of deuterium atoms within the this compound molecule. The chemical shifts in a ²H NMR spectrum are analogous to those in a proton (¹H) NMR spectrum, allowing for the assignment of the deuterium signals to their corresponding positions on the aromatic rings.

Furthermore, ²H NMR can be used to assess the isotopic purity of the labeled standard. The integration of the deuterium signals relative to any residual proton signals at the same positions in the ¹H NMR spectrum can provide a quantitative measure of the degree of deuteration. The absence of significant signals in the corresponding regions of the ¹H NMR spectrum, coupled with strong signals in the ²H NMR spectrum, confirms a high level of isotopic enrichment. For acquiring ²H NMR spectra, non-deuterated solvents are used to avoid a large solvent signal that could obscure the signals from the analyte. dal.ca

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the carbon skeleton and the specific sites of deuterium labeling.

Proton NMR (¹H NMR): The ¹H NMR spectrum of the unlabeled Benz[a]anthracene-7,12-dione displays a complex pattern of signals in the aromatic region, corresponding to the ten protons on the fused ring system. A complete assignment of these signals has been achieved through two-dimensional NMR techniques. tandfonline.com For the deuterated analogue, this compound, the most significant feature in the ¹H NMR spectrum would be the absence of signals corresponding to the four deuterated positions. This allows for the direct confirmation of the sites and extent of deuteration. The remaining proton signals would be expected to show negligible changes in their chemical shifts, although minor shifts and changes in coupling patterns with adjacent nuclei can occur.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum of Benz[a]anthracene-7,12-dione shows 18 distinct signals for the carbon atoms. tandfonline.com In the spectrum of the D4 analogue, the carbons directly bonded to deuterium will exhibit characteristic changes. The signal for a deuterated carbon atom typically splits into a multiplet (a triplet for a -CD group) due to one-bond carbon-deuterium (¹³C-¹D) coupling. Furthermore, these signals may experience a slight upfield isotopic shift compared to their protonated counterparts. Two-bond deuterium isotope effects can also cause small upfield shifts and broadening of signals for adjacent carbon atoms. These features provide definitive evidence of the locations of isotopic labeling.

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for Benz[a]anthracene-7,12-dione and Predicted Changes for the D4 Analogue Data for the non-deuterated compound from Sakamoto et al. (2000). tandfonline.comPositions of deuteration for the D4 analogue are assumed for illustrative purposes.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Predicted Changes for D4 Analogue
19.17128.9Potential site of deuteration: ¹H signal absent; ¹³C signal becomes a multiplet and shifts upfield.
27.78130.3
37.78127.3
48.24128.6Potential site of deuteration: ¹H signal absent; ¹³C signal becomes a multiplet and shifts upfield.
58.33134.4
67.73126.9
7-182.8
7a-133.0
88.24129.4Potential site of deuteration: ¹H signal absent; ¹³C signal becomes a multiplet and shifts upfield.
97.73130.1
107.73130.1
118.24129.4Potential site of deuteration: ¹H signal absent; ¹³C signal becomes a multiplet and shifts upfield.
12-182.2
12a-133.5
12b-132.8
4a-134.9
6a-132.8
11a-134.9

Advanced Chromatographic Separations in Conjunction with Spectroscopic Detection

Chromatographic techniques are essential for separating the analyte of interest from complex matrices and from other structurally similar compounds. When coupled with mass spectrometry, they provide a powerful tool for the quantification of isotopically labeled standards.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional single-column GC. nih.gov This technique is particularly valuable for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives from complex environmental or biological extracts. researchgate.net In a GCxGC system, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. researchgate.net

For the analysis of this compound, GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is the state-of-the-art approach. The enhanced separation power of GCxGC can resolve the target analyte from interfering matrix components, while the TOFMS allows for the accurate mass measurement and quantification of the deuterated compound, distinguishing it from its non-deuterated analogue based on their mass-to-charge ratios. nih.gov The use of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample, is a well-established method for accurate quantification. nih.gov

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with sub-2 µm particles to achieve rapid and highly efficient separations. chromatographyonline.com For compounds like this compound, which have lower volatility, UHPLC is often preferred over GC. Reversed-phase UHPLC is typically employed for the separation of PAHs and their oxygenated derivatives. chromatographyonline.comnih.gov

When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides exceptional sensitivity and selectivity. chromatographyonline.comnih.gov The parent ion corresponding to this compound (m/z 263.3) can be selected in the first quadrupole, fragmented, and specific product ions can be monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach minimizes matrix interference and allows for very low detection limits. nih.gov Due to the kinetic isotope effect, deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase LC, providing an additional degree of separation.

Table 2: Typical Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound

Parameter GCxGC-TOFMS UHPLC-MS/MS
Primary Column (GC) 30-60 m, non-polar (e.g., 5% phenyl polysiloxane)N/A
Secondary Column (GC) 1-2 m, mid-polar (e.g., 50% phenyl polysiloxane)N/A
Column (UHPLC) N/AC18 or PFP, < 2 µm particle size
Mobile Phase (UHPLC) N/AGradient of Acetonitrile (B52724) and Water (with formic acid)
Ionization Mode (MS) Electron Ionization (EI)Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF)Triple Quadrupole (QqQ)
Monitored Ions Full Scan or Target m/z (e.g., 262 for D4, 258 for non-D4)MRM transitions (e.g., m/z 263.3 → product ions)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, provide a molecular fingerprint based on the vibrational modes of a molecule. youtube.com These methods are highly effective for confirming the structural identity and, in the case of isotopically labeled compounds, for identifying the presence and location of heavier isotopes.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Benz[a]anthracene-7,12-dione is characterized by strong absorption bands corresponding to the C=O stretching of the quinone moiety (typically around 1670-1680 cm⁻¹) and multiple bands related to aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹). nist.gov For this compound, the most prominent change in the FTIR spectrum is the appearance of new absorption bands corresponding to C-D stretching vibrations. These bands are expected to appear in the 2100-2300 cm⁻¹ region, a range that is typically free from other fundamental vibrations, making them easily identifiable. Concurrently, the intensity of the C-H stretching bands corresponding to the sites of deuteration will decrease or disappear.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. youtube.com The selection rules for Raman are different, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the aromatic ring backbone. nih.gov Similar to FTIR, the Raman spectrum of the D4 analogue would exhibit C-D stretching modes at lower wavenumbers compared to the C-H stretches of the unlabeled compound. The symmetric vibrations of the fused aromatic system would also be affected by the increased mass of deuterium, leading to slight shifts in their corresponding Raman bands. These shifts, though small, can be calculated and used to confirm the isotopic substitution. nih.gov

Table 3: Key Vibrational Frequencies for Benz[a]anthracene-7,12-dione and Predicted Changes for the D4 Analogue Data for non-deuterated compound based on typical values and NIST data. nist.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) for Non-Deuterated Predicted Wavenumber (cm⁻¹) for D4 Analogue Spectroscopy
Aromatic C-H Stretch3000 - 3100Intensity decrease at deuterated positionsFTIR, Raman
Aromatic C-D StretchN/A2100 - 2300FTIR, Raman
C=O Stretch (Quinone)~1675~1675 (minor shift possible)FTIR, Raman
Aromatic C=C Stretch1400 - 1600Minor shifts due to mass effectFTIR, Raman

Environmental Occurrence, Transformation, and Fate of Benz a Anthracene 7,12 Dione and Its Deuterated Analogues

Atmospheric Phototransformation Pathways and Reaction Kinetics of Polycyclic Quinones

Polycyclic aromatic quinones (PAQs), including benz[a]anthracene-7,12-dione, are often secondary pollutants formed from the atmospheric oxidation of parent PAHs. nih.gov Their atmospheric concentrations tend to be more uniform over geographical areas compared to their parent PAHs, suggesting they are longer-lived and subject to atmospheric transport. nih.gov The transformation of PAHs to quinones can occur through reactions with hydroxyl radicals (OH•). nih.gov

Quinones participate in redox cycling and can generate reactive oxygen species (ROS), contributing to oxidative stress. nih.gov The atmospheric transformation of PAHs can lead to a variety of derivatives, including hydroxylated and oxygenated compounds, which may have different toxicities and environmental mobilities than the original PAH. wikipedia.org

Aqueous Environmental Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In the aquatic environment, benz[a]anthracene and its derivatives are subject to degradation. The photolysis half-life of the parent compound, benz[a]anthracene, in water has been estimated to be as short as 0.6 hours in midsummer and 5 hours in early March at a latitude of 40°N. nih.gov However, the presence of humic substances can reduce the rate of photolysis due to light screening and quenching effects. nih.gov Anaerobic conditions also inhibit photolysis. nih.gov During aerobic photolysis of benz[a]anthracene, benz[a]anthracene-7,12-dione has been observed as a transformation product. nih.gov

Biotransformation Processes in Environmental Matrices (e.g., Soil, Sediment, Water Microbial Communities)

Microorganisms play a crucial role in the breakdown of benz[a]anthracene and its dione (B5365651) derivative in various environmental settings.

In Soil and Sediment:

A soil bacterium, Sphingobium sp. strain KK22, has been shown to biodegrade 80-90% of benz[a]anthracene within 8 days. nih.gov This bacterium transforms the parent compound into several metabolites, including 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.gov

Mycobacterium vanbaalenii strain PYR-1 can metabolize benz[a]anthracene, attacking it at multiple positions to form dihydroxylated and methoxylated intermediates. nih.gov

The degradation of benz[a]anthracene-7,12-dione can proceed through intermediates such as 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

In Anaerobic Environments:

Under anaerobic conditions, benz[a]anthracene-7,12-dione can be biodegraded. mui.ac.ir However, it can also inhibit methanogenic processes, with a concentration of 250 mg/L showing a more significant inhibitory effect on methane (B114726) production than both lower and higher concentrations. mui.ac.ir

Fungal and Other Microbial Transformations:

The fungus Penicillium notatum and the bacterium Pseudomonas aeruginosa are capable of transforming 7,12-dimethylbenz[a]anthracene (B13559), a related compound, into methyl-hydroxylated metabolites. nih.gov

Sorption and Desorption Dynamics in Environmental Compartments

The movement and availability of PAHs and their quinone derivatives in the environment are heavily influenced by their interaction with solid matrices like soil and sediment. These compounds are predominantly transported via suspended solids during precipitation events. acs.org The partitioning behavior of PAHs between the dissolved and particulate phases is a key factor in their environmental fate, with higher flow events in rivers leading to increased concentrations in the particulate phase. researchgate.net The flushing of accumulated solids from surfaces is a significant process for the delivery of PAHs to streams. acs.org

Environmental Transport and Distribution Modeling Studies

Modeling studies are employed to understand the long-range transport and distribution of PAHs and their derivatives. These models consider factors like the characteristic travel distance (CTD) of individual compounds. nih.gov For instance, a study showed a significant difference in the CTD of fluoranthene (B47539) (107 km) and pyrene (B120774) (26 km), two PAHs with the same molecular weight, indicating that their relative concentrations can change with distance from the source. nih.gov This has implications for using molecular diagnostic ratios to identify pollution sources. nih.gov

The concentrations of PAQs, like benz[a]anthracene-7,12-dione, often show less variation between different sampling sites compared to their parent PAHs, which suggests they are longer-lived secondary pollutants formed during atmospheric transport. nih.gov

Application of Deuterated Tracers in Environmental Fate and Remediation Research

Deuterated analogues of environmental contaminants, such as Benz[a]anthracene-7,12-dione-D4, are invaluable tools in environmental science. cymitquimica.com These isotopically labeled compounds serve as tracers to study the environmental fate, transformation, and bioaccumulation of their non-deuterated counterparts. nih.govnih.gov

The use of deuterated compounds allows researchers to distinguish the compound of interest from naturally occurring background levels. nih.gov This is particularly useful in tracking the transformation pathways and degradation rates of pollutants in complex environmental matrices. nih.govmdpi.com For example, deuterium (B1214612) enrichment in PAHs found in meteorites has been used to investigate their formation and processing history in interstellar environments. nih.govmdpi.com In a different context, it has been proposed that a significant amount of deuterium in the interstellar medium could be locked up in deuterated PAHs. arxiv.org

Biochemical and Metabolic Research Utilizing Benz a Anthracene 7,12 Dione D4 As a Mechanistic Probe

In Vitro Enzymatic Biotransformation Studies in Model Systems (e.g., Liver Microsomes, Recombinant Enzymes)

In vitro systems are instrumental in dissecting the specific enzymatic processes involved in the metabolism of xenobiotics. The use of liver microsomes, which are rich in drug-metabolizing enzymes, and purified recombinant enzymes allows for a detailed investigation of the biotransformation of Benz[a]anthracene-7,12-dione-D4.

Cytochrome P450-Mediated Oxidation Pathways

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many PAHs. nih.gov Studies using human bone marrow cells have shown that the parent compound, benz[a]anthracene, is metabolized by CYP enzymes into several dihydrodiol metabolites. nih.gov The formation of these metabolites was inhibited by general CYP inhibitors like carbon monoxide and piperonyl butoxide, confirming the role of P450 enzymes. nih.gov While direct studies on the D4 isotopologue are limited, it is expected to follow similar oxidative pathways. The addition of a CYP1A inhibitor, ellipticine, has been shown to abolish the binding of reactive intermediates of similar PAHs in endothelial cells, highlighting the importance of this specific CYP subfamily. nih.gov

Reductase and Other Oxidoreductase-Catalyzed Transformations

In addition to oxidation, reduction reactions catalyzed by various reductases and other oxidoreductases can play a role in the metabolism of quinone-containing compounds like Benz[a]anthracene-7,12-dione. For instance, a BA o-quinone type metabolite, benz[a]anthracene-3,4-dione, has been shown to induce oxidative DNA damage in the presence of cytochrome P450 reductase. nih.gov Furthermore, 3α-hydroxysteroid-dihydrodiol dehydrogenase, found in rat liver cytosol, is known to catalyze the NADP-dependent oxidation of a wide variety of polycyclic aromatic trans-dihydrodiols, which can be metabolites of the parent benz[a]anthracene. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Preclinical Pharmacokinetic and Metabolite Profiling in Animal Models

The use of deuterated compounds like this compound is particularly advantageous in pharmacokinetic studies due to the ability to distinguish the administered compound and its metabolites from endogenous substances. medchemexpress.com

Absorption, Distribution, and Elimination Kinetics in Laboratory Animals

While specific pharmacokinetic data for this compound is limited, studies on related PAHs provide insights into its likely behavior. For example, research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and benzo[a]pyrene (B130552) (B[a]P) in mice has shown that reactive intermediates can bind to endothelial cells in various tissues, including the heart, lung, and liver. nih.gov This indicates that following absorption, distribution to these organs occurs, where metabolic activation takes place. nih.gov The kinetics of these processes, including absorption rates and elimination half-lives, would be key parameters to determine in dedicated studies with the deuterated compound.

Identification and Quantification of Metabolites in Biological Samples

A critical application of this compound is in the identification and quantification of its metabolites in biological samples such as blood, urine, and feces. The deuterium (B1214612) label allows for sensitive and specific detection using mass spectrometry-based techniques. Studies on the parent compound, benz[a]anthracene, in human bone marrow have identified several dihydrodiol metabolites, including BA-5,6-dihydrodiol, BA-10,11-dihydrodiol, and BA-8,9-dihydrodiol. nih.gov It is anticipated that similar metabolites would be formed from this compound in vivo.

Table 1: Potential Metabolites of this compound based on Analogous Compounds

Potential Metabolite Metabolic Pathway Key Enzymes Involved
Deuterated Benz[a]anthracene-dihydrodiolsOxidationCytochrome P450
Deuterated Hydroxylated Benz[a]anthracene-dionesOxidationCytochrome P450
Deuterated Benz[a]anthracene-dihydrodiol-epoxidesEpoxidationCytochrome P450
Glucuronide conjugates of deuterated metabolitesGlucuronidationUDP-glucuronosyltransferases (UGTs)
Sulfate conjugates of deuterated metabolitesSulfationSulfotransferases (SULTs)

Cellular Uptake and Intracellular Distribution in Cultured Cell Lines

No studies specifically investigating the cellular uptake and intracellular distribution of this compound in cultured cell lines were identified. Research on other polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene, suggests that cellular uptake can occur via passive diffusion across the cell membrane. It is hypothesized that this compound would follow a similar mechanism, with its lipophilic nature facilitating its passage into the cell. However, without specific experimental data, the precise kinetics of uptake and the subsequent intracellular localization in various organelles for this deuterated compound remain unknown.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins) in In Vitro Systems

There is no available research detailing the direct molecular interactions of this compound with biological macromolecules such as DNA and proteins in in vitro systems. Studies on the non-deuterated metabolite, benz[a]anthracene-3,4-dione, have shown it can induce oxidative DNA damage. nist.gov Furthermore, the parent compound, 7,12-dimethylbenz[a]anthracene (DMBA), is known to form DNA adducts after metabolic activation. nih.gov It is plausible that this compound could also interact with DNA and proteins, potentially through similar mechanisms. The introduction of deuterium atoms would not be expected to alter the fundamental nature of these interactions but could influence the rates of reactions leading to adduct formation or oxidative damage. Specific binding affinities, adduct structures, and protein targets for the D4-labeled dione (B5365651) have not been determined.

Isotope Effects in Enzyme-Catalyzed Reactions and Metabolic Flux Analysis

No literature was found that specifically examines the kinetic isotope effects of this compound in enzyme-catalyzed reactions or its use in metabolic flux analysis. The deuterium atoms in this compound could potentially lead to a kinetic isotope effect in metabolic reactions where a carbon-hydrogen bond at a deuterated position is cleaved in the rate-determining step. This could slow down its metabolism compared to the non-deuterated isotopologue, making it a useful tool for studying metabolic pathways. However, without experimental investigation, the magnitude and significance of any such isotope effects remain hypothetical. Similarly, its application as a tracer in metabolic flux analysis has not been reported.

Theoretical and Computational Investigations of Benz a Anthracene 7,12 Dione D4

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Molecular orbital (MO) theory, a cornerstone of quantum chemistry, describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For Benz[a]anthracene-7,12-dione-D4, the HOMO is likely to be a π-orbital with significant electron density on the anthracene (B1667546) moiety, while the LUMO is expected to be a π*-orbital with considerable density around the dione (B5365651) functional groups.

Reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of a molecule's reactivity. These include:

Electron Affinity and Ionization Potential: These relate to the energies of the LUMO and HOMO, respectively, and describe the ease of adding or removing an electron.

Chemical Hardness and Softness: These concepts classify molecules based on their resistance to changes in electron distribution. A large HOMO-LUMO gap generally implies high hardness and low reactivity.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

The substitution of hydrogen with deuterium (B1214612) primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds. While the potential energy surface remains largely unchanged, the zero-point vibrational energy (ZPVE) is lowered for the deuterated compound. This can have a minor, indirect influence on the calculated electronic properties and reactivity descriptors.

Calculated Electronic Properties of Benz[a]anthracene-7,12-dione (Parent Compound)

Property Description Typical Calculated Value (Approximation)
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 4.0 eV
Ionization Potential Energy required to remove an electron 6.5 eV
Electron Affinity Energy released when an electron is added 2.5 eV

Note: These are approximate values for the non-deuterated parent compound, Benz[a]anthracene-7,12-dione, based on typical DFT calculations for similar aromatic quinones. The values for the D4 variant are expected to be very similar.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics and intermolecular interactions with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's state.

The conformation of this compound is expected to be largely planar due to the rigid nature of the fused aromatic rings. However, minor out-of-plane vibrations and distortions can occur, and MD simulations can capture these dynamic fluctuations. The deuteration is unlikely to significantly alter the preferred conformation of the molecule.

Intermolecular interactions play a crucial role in the behavior of this compound in various environments. MD simulations can model these interactions, which are primarily governed by:

Van der Waals forces: These are weak, short-range electrostatic interactions that are significant for nonpolar molecules like PAHs.

π-π stacking: The planar aromatic rings of this compound can stack on top of each other, leading to attractive interactions.

Hydrogen bonding: While the molecule itself cannot donate hydrogen bonds, the oxygen atoms of the dione groups can act as hydrogen bond acceptors, interacting with protic solvents or biological molecules.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts in ¹H and ¹³C NMR spectroscopy are sensitive to the local electronic environment of the nuclei. Quantum mechanical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with reasonable accuracy. For this compound, the ¹H NMR spectrum would be simpler than that of its non-deuterated counterpart due to the absence of signals from the four deuterated positions. The chemical shifts of the remaining protons would be very similar to those in the non-deuterated molecule. Deuterium itself has a nuclear spin (I=1) and is NMR active, so a ²H NMR spectrum could be obtained, showing signals at the chemical shifts corresponding to the deuterated positions.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. A key difference between Benz[a]anthracene-7,12-dione and its D4 isotopologue is the vibrational frequencies of the C-D bonds. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) than the C-H stretching vibrations (around 3000-3100 cm⁻¹). This isotopic shift is a clear and predictable spectroscopic signature. The frequencies of other vibrational modes in the molecule may also be slightly perturbed by the deuterium substitution.

Predicted Vibrational Frequencies for C-H vs. C-D Bonds

Vibrational Mode Typical Frequency Range (cm⁻¹) for C-H Predicted Frequency Range (cm⁻¹) for C-D
Stretching 3000 - 3100 2100 - 2300
In-plane bending 1000 - 1300 750 - 950
Out-of-plane bending 675 - 1000 500 - 750

Modeling of Environmental Transformation Pathways and Reaction Energetics

Computational modeling can be employed to investigate the potential environmental transformation pathways of this compound and the energetics of these reactions. PAHs and their derivatives can undergo various transformations in the environment, including photodegradation, oxidation, and biodegradation.

Computational models can simulate the reactions of this compound with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃). By calculating the activation energies and reaction enthalpies for different potential reaction pathways, it is possible to predict the most likely transformation products. For example, the addition of a hydroxyl radical to one of the aromatic rings is often the initial step in the atmospheric degradation of PAHs.

The energetics of these reactions can be calculated using quantum chemical methods. This involves determining the energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

The presence of deuterium in this compound can influence the rates of certain transformation reactions. If a C-D bond is broken in the rate-determining step of a reaction, a kinetic isotope effect (KIE) will be observed, which is discussed in more detail in the following section. Computational modeling can predict the magnitude of these KIEs, providing valuable information about the reaction mechanism.

Isotope Effect Analysis in Reaction Mechanisms and Kinetic Studies

The analysis of isotope effects is a powerful tool for elucidating reaction mechanisms. A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

For this compound, a primary KIE would be expected in reactions where a C-D bond is cleaved in the rate-limiting step. The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions involving the breaking of a C-D bond will generally have a higher activation energy and thus a slower rate compared to the corresponding reaction with a C-H bond. The magnitude of the KIE (kH/kD, the ratio of the rate constant for the non-deuterated to the deuterated reactant) can provide information about the geometry of the transition state.

Secondary KIEs can also occur, where the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can provide more subtle details about the reaction mechanism.

Theoretical calculations can predict the magnitude of both primary and secondary KIEs. By comparing the calculated KIEs for different proposed reaction mechanisms with experimentally determined values, it is possible to distinguish between different mechanistic possibilities. For example, in the context of the environmental transformation of this compound, the presence and magnitude of a KIE in its reaction with hydroxyl radicals could confirm whether the abstraction of a deuterium atom is the rate-determining step.

Advanced Research Applications of Benz a Anthracene 7,12 Dione D4 Beyond Quantification

Development of Novel Analytical Methods for Trace Analysis of Oxidized PAHs and Related Compounds

The development of sensitive and reliable analytical methods is paramount for detecting and quantifying trace levels of oxidized polycyclic aromatic hydrocarbons (OPAHs) and related compounds in complex environmental and biological matrices. Benz[a]anthracene-7,12-dione-D4 plays a crucial role as an internal standard in these methodologies, particularly in isotope dilution mass spectrometry (IDMS). oup.comresearchgate.net

Isotope dilution is a powerful technique that significantly improves the accuracy and precision of analytical measurements. oup.com By introducing a known amount of the deuterated standard, such as this compound, into a sample prior to extraction and analysis, any loss of the target analyte during sample preparation can be accurately corrected for. researchgate.net This is because the labeled and unlabeled compounds are assumed to behave identically throughout the entire analytical process. oup.com

Researchers have successfully employed deuterated PAHs, including compounds analogous to this compound, to validate methods based on gas chromatography-isotope dilution mass spectrometry (GC-IDMS) for the analysis of PAHs in samples like urban dust. oup.com These methods have demonstrated high accuracy and low limits of detection, often in the picogram range. nih.gov For instance, a sensitive method for analyzing PAHs and their oxidation products in air particulate matter achieved instrumental limits of detection of 5-36 pg for oxy-PAHs. nih.gov

The use of deuterated standards is also essential in liquid chromatography-mass spectrometry (LC-MS) methods, where they help to normalize data for extraction and preparation efficiency. researchgate.net This is particularly important when analyzing complex mixtures where matrix effects can interfere with accurate quantification.

Application as a Mechanistic Tracer in Oxidative Stress and Biotransformation Research

This compound is a valuable tool for investigating the metabolic pathways of PAHs and the mechanisms of oxidative stress they induce. The biotransformation of PAHs can lead to the formation of reactive metabolites, including quinones, which can participate in redox cycling and generate reactive oxygen species (ROS), leading to cellular damage. nih.gov

Studies have shown that benz[a]anthracene and its metabolites can induce oxidative stress, leading to neuronal damage and dysfunction. nih.gov For example, research has demonstrated that benz[a]anthracene metabolites can induce oxidative DNA damage. nih.gov By using a labeled compound like this compound, researchers can trace the metabolic fate of the parent compound and identify the specific metabolites responsible for toxic effects. This allows for a clearer understanding of the structure-activity relationships that govern the carcinogenicity and toxicity of PAHs. nih.gov

The enzymatic processes involved in the detoxification and bioactivation of PAHs are also a key area of research. For instance, the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) by certain fungi has been studied to understand how these organisms break down carcinogenic compounds. nih.gov Similarly, the oxidation of benz[a]anthracene derivatives by enzymes like 3α-hydroxysteroid-dihydrodiol dehydrogenase is a critical step in their metabolism. nih.gov Using deuterated tracers can help elucidate the stereochemical course of these enzymatic reactions and the influence of chemical structure on metabolic rates. nih.gov

Use in Environmental Tracing Studies for Source Apportionment and Contaminant Transport

Isotopically labeled compounds like this compound are instrumental in environmental studies aimed at identifying the sources of PAH pollution and tracking their movement through the environment. By using stable isotope analysis, scientists can differentiate between PAHs originating from different sources, such as the combustion of fossil fuels, biomass burning, or industrial processes. nih.gov

Purification and isotope analysis methods have been developed to accurately measure the stable carbon isotope ratios of individual PAHs in environmental samples. nih.gov These methods have been shown to effectively purify samples while preserving the original isotopic signatures, allowing for reliable source apportionment. nih.gov

Deuterated PAHs serve as surrogate internal standards in these analyses, ensuring the accuracy of the quantification of native PAHs in complex environmental matrices like sediments and natural waters. researchgate.net This approach has been successfully applied in the certification of reference materials for PAHs in marine sediments, contributing to the high quality of environmental analytical procedures. researchgate.net

Calibration Standards for Advanced Spectroscopic and Chromatographic Techniques

This compound and other deuterated PAHs are essential as calibration standards for a variety of advanced analytical techniques. lgcstandards.com These standards are crucial for ensuring the accuracy and reliability of instruments used for trace-level analysis.

In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated standards are used to construct calibration curves for the quantification of their non-labeled counterparts. oup.comresearchgate.net Isotope dilution methods, which rely on these standards, are considered primary ratio measurement methods because they are traceable to the International System of Units (SI). oup.com

The use of perdeuterated PAHs as internal standards has been established for the liquid chromatographic determination of PAHs in complex mixtures like petroleum crude oil. nist.gov Furthermore, in comprehensive two-dimensional gas chromatography (GCxGC) coupled with isotope dilution mass spectrometry, the ratio between a PAH and its corresponding deuterated form allows for accurate quantification even at trace concentrations in complex samples like atmospheric particulate matter. monash.edu These standards are produced in accordance with internationally recognized requirements for reference material manufacturers, ensuring their quality and reliability. lgcstandards.com

Future Research Directions and Emerging Methodologies for Benz a Anthracene 7,12 Dione D4 Studies

Integration with High-Throughput Screening Platforms for Environmental and Biochemical Research

The integration of deuterated standards like Benz[a]anthracene-7,12-dione-D4 with high-throughput screening (HTS) platforms represents a significant leap forward for both environmental monitoring and biochemical research. HTS allows for the rapid analysis of a vast number of samples, which is crucial for large-scale environmental surveys and for screening compound libraries in biochemical assays.

In environmental research, HTS methods are being developed for the fast screening of PAHs and other contaminants in various matrices, such as water. nih.gov The use of this compound as an internal standard in these HTS assays can vastly improve the accuracy and reproducibility of quantification. acanthusresearch.com Stable isotope-labeled (SIL) standards are ideal for mass spectrometry-based detection methods commonly coupled with HTS, as their chemical behavior is nearly identical to their non-labeled counterparts, but they are distinguishable by their higher mass. acanthusresearch.com This minimizes variations caused by sample preparation and matrix effects, which is a common challenge in complex environmental samples. acanthusresearch.comnih.gov

Future research will likely focus on developing and validating HTS-compatible methods that incorporate this compound for the simultaneous quantification of its non-deuterated counterpart and other related oxidized PAHs. This will enable more efficient and reliable monitoring of contaminated sites and a better assessment of remediation efforts.

Table 1: Key Considerations for Integrating Deuterated Standards in HTS

FeatureBenefit of Using this compound
Quantification Accuracy Corrects for analyte loss during sample preparation and instrumental analysis.
Matrix Effect Reduction Co-elution with the analyte allows for compensation of ion suppression or enhancement in complex matrices. texilajournal.com
Method Robustness Leads to more reproducible and reliable results across large sample sets. acanthusresearch.com
Multiplexing Capability Enables the simultaneous analysis of multiple oxidized PAHs in a single run.

Application in Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Mechanistic Insights

Advanced "omics" technologies, particularly metabolomics and proteomics, are powerful tools for gaining mechanistic insights into the biological effects of compounds like Benz[a]anthracene-7,12-dione. The use of stable isotope-labeled compounds is central to many of these approaches. mdpi.com

In metabolomics, this compound can be used in stable isotope tracer studies to follow the metabolic fate of the parent compound, Benz[a]anthracene-7,12-dione. nih.gov By introducing the labeled compound to a biological system, researchers can track its conversion into various metabolites, providing a detailed map of its metabolic pathways. This is crucial for understanding the mechanisms of toxicity, as the metabolic products of PAHs are often more carcinogenic than the parent compound. nih.gov The use of deuterated standards in metabolomics also aids in the accurate identification and absolute quantification of metabolites, which is often a challenge in untargeted studies. nih.govresearchgate.net

In proteomics, stable isotope labeling approaches can help identify protein targets that interact with Benz[a]anthracene-7,12-dione or its metabolites. This can reveal the molecular mechanisms underlying its biological activity and potential toxicity. For instance, changes in protein expression or post-translational modifications in response to exposure can be quantified more accurately using isotopic labeling techniques.

Future research will likely see an increased use of multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, with this compound serving as a key tool to unravel the complex interactions between this compound and biological systems. mdpi.com

Development of In Silico Tools for Predicting Compound Behavior and Fate

The development of in silico, or computational, tools offers a cost-effective and rapid means to predict the environmental behavior, fate, and potential toxicity of chemical compounds. For this compound, these models can provide valuable insights that complement experimental data.

Chemical transport models are being developed to predict the atmospheric concentrations and degradation of PAHs and their derivatives. nih.govnih.govcopernicus.orgcopernicus.org These models can be refined to include data specific to oxidized PAHs like Benz[a]anthracene-7,12-dione, helping to forecast its environmental distribution and persistence. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence the rate of metabolic and environmental degradation. In silico models can be designed to account for this effect, providing more accurate predictions for deuterated compounds.

Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models are emerging as powerful predictive tools. Recently, an innovative approach combined Surface-enhanced Raman spectroscopy with a Raman spectral library constructed in silico using density functional theory (DFT) to detect PAHs and their derivatives. nih.govresearchgate.net Such methods could be adapted for this compound, enabling its detection and identification even when experimental reference spectra are unavailable. nih.gov

Future directions in this area will involve creating more sophisticated models that can predict the complete lifecycle of this compound, from its environmental transport and degradation to its metabolic fate and biological activity, all within a computational framework.

Table 2: Types of In Silico Tools for PAH Studies

Tool TypeApplication for this compound
Chemical Transport Models Predict atmospheric distribution, degradation, and deposition. nih.govcopernicus.org
QSAR Models Predict toxicity and other biological activities based on chemical structure.
Molecular Docking Simulate interactions with biological macromolecules like enzymes and DNA.
Machine Learning Algorithms Identify and classify compounds from complex spectral data. nih.gov

Interdisciplinary Research on Oxidized PAHs and Deuterated Analogues in Complex Environmental Systems

Understanding the behavior of this compound in the real world requires a multifaceted, interdisciplinary approach. Research that bridges chemistry, biology, environmental science, and toxicology is essential for a comprehensive picture of the risks associated with oxidized PAHs.

One key area of interdisciplinary research is the study of how PAHs are transformed in parallel in the atmosphere and within biological systems. nih.govnih.gov Atmospheric oxidation can produce toxic metabolites that may not require metabolic activation in the body, potentially increasing their harmful effects. nih.gov Using this compound in such studies can help to distinguish between atmospheric and metabolic transformation products.

Another critical area is the investigation of PAH derivatives in complex environmental matrices like soil, sediment, and airborne particulate matter. bohrium.comresearchgate.net The analysis of these samples is challenging, and deuterated standards are invaluable for accurate quantification. bohrium.com Studies using deuterated PAHs to amend contaminated soils have shown this to be an effective way to validate chemical extraction methods and predict the bioavailability of these contaminants to organisms. nih.gov

Future interdisciplinary projects will likely focus on the "exposome," the totality of human environmental exposures from conception onwards. By combining advanced analytical techniques using standards like this compound with epidemiological and toxicological studies, researchers can better understand the links between exposure to oxidized PAHs and human health outcomes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling Benz[a]anthracene-7,12-dione-D4 in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during preparation or mixing to minimize inhalation risks. Local exhaust ventilation is critical for single-exposure hazards .
  • Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and clothing materials like DuPont Tyvek® to prevent skin absorption. PPE must be replaced daily and stored separately from contaminated areas .
  • Storage : Store in tightly sealed containers in cool, well-ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, as these can trigger hazardous reactions .
  • Emergency Measures : Install eyewash stations and emergency showers. Use HEPA-filtered vacuums for spill cleanup to avoid dispersing particulates .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological samples?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use DB-5 or SE-52 capillary columns with temperature ramping (e.g., 60°C to 280°C) for separation. Helium as a carrier gas improves resolution .
  • Mass Spectrometry (MS) : Electron ionization (EI) coupled with GC provides structural confirmation via fragmentation patterns. NIST reference spectra (CAS 2498-66-0) are critical for peak identification .
  • Retention Indices : Cross-reference Kovats indices (e.g., 2822 m/z) to distinguish from co-eluting polycyclic aromatic hydrocarbons (PAHs) .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer :

  • Chromatographic Purity : Perform HPLC with UV detection at 254 nm. Compare retention times against certified standards (e.g., AccuStandard H-111N) .
  • Spectroscopic Validation : Use NMR (¹H/¹³C) to verify structural integrity. Key signals include quinone carbonyl peaks at ~180 ppm in ¹³C NMR .

Advanced Research Questions

Q. What are the photodegradation pathways of this compound, and how can its transformation products be identified?

  • Methodological Answer :

  • Photolysis Setup : Exclude the compound to UV light (e.g., 254 nm) in simulated environmental matrices (e.g., silica gel or fly ash). Monitor degradation kinetics using LC-MS/MS .
  • Product Identification : Major photoproducts include unidentified polar derivatives. Use high-resolution Orbitrap MS to assign molecular formulas and propose fragmentation pathways .
  • Stability Testing : Conduct dark controls to rule out thermal degradation. Quantify residual parent compound via isotope dilution (D4-labeled internal standards) .

Q. What molecular mechanisms underlie the developmental toxicity of this compound?

  • Methodological Answer :

  • AHR2 Dependency : Use zebrafish embryos with AHR2 knockdown/knockout models. Compare malformation rates (e.g., pericardial edema) between wild-type and mutants exposed to 7,12-B[a]AQ .
  • Transcriptomic Profiling : Perform mRNA-seq on exposed embryos. Analyze differentially expressed genes (e.g., CYP1A) and pathway enrichment (e.g., oxidative stress, apoptosis) .
  • Competitive Binding Assays : Test AHR ligand competition using fluorescence polarization to quantify binding affinity vs. reference agonists (e.g., TCDD) .

Q. How does this compound interact with DNA, and what adducts are formed in vitro?

  • Methodological Answer :

  • Microsome-Mediated Activation : Incubate the compound with liver S9 fractions (e.g., rat) to simulate metabolic activation. Detect DNA adducts via ³²P-postlabeling or LC-MS/MS .
  • Fluorescence Spectroscopy : Monitor adduct formation using fluorescence quenching of ethidium bromide-DNA complexes. Compare with known carcinogens (e.g., DMBA) .

Q. What strategies are effective for monitoring this compound in heterogeneous environmental matrices (e.g., fog water, particulate matter)?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Elute with acetone:hexane (1:1) and concentrate under nitrogen .
  • Matrix-Specific Quantification : Apply isotope dilution calibration (D4-labeled analog) to correct for matrix effects in LC-MS/MS. Report limits of detection (LOD) below 0.1 ng/L for aqueous samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.